KT195

Vue d'ensemble

Description

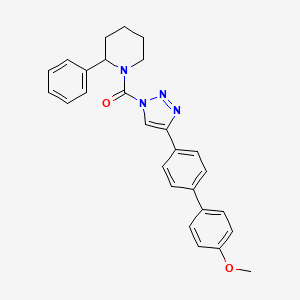

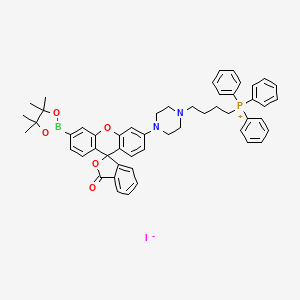

(4-(4′-Méthoxy[1,1′-biphényl]-4-yl)-1H-1,2,3-triazol-1-yl)-méthanone, est un inhibiteur puissant et sélectif de l'enzyme α/β-hydrolase à domaine contenant 6 (ABHD6). Cette enzyme est une hydrolase à sérine qui agit comme une hydrolase alternative de l'endocannabinoïde 2-arachidonoylglycérol (2-AG). KT195 a une activité négligeable contre d'autres hydrolases à sérine telles que la lipase bêta du diacylglycérol (DAGLβ) et a été utilisé comme une sonde de contrôle pour les études de DAGLβ ainsi que comme une sonde à part entière pour étudier ABHD6 .

Applications De Recherche Scientifique

KT195 a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Médecine : this compound a des applications thérapeutiques potentielles en raison de sa capacité à moduler la signalisation des endocannabinoïdes.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme α/β-hydrolase à domaine contenant 6 (ABHD6). Cette inhibition empêche l'hydrolyse du 2-arachidonoylglycérol, conduisant à son accumulation dans les cellules. Les niveaux élevés de 2-arachidonoylglycérol peuvent ensuite activer les récepteurs cannabinoïdes, modulant divers processus physiologiques. De plus, this compound s'est avéré réduire la sécrétion d'interleukine-1β des macrophages, indiquant sa participation aux voies inflammatoires .

Mécanisme D'action

Target of Action

KT195, also known as Methanone, 4-(4’-Methoxy[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl- or ML295, is a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6) . ABHD6 is a serine hydrolase that plays a crucial role in the metabolism and signaling of the central nervous system .

Mode of Action

This compound interacts with its primary target, ABHD6, by inhibiting its activity . This inhibition results in a significant accumulation of 2-arachidonoylglycerol (2-AG), an endocannabinoid, in Neuro2a cells .

Biochemical Pathways

The inhibition of ABHD6 by this compound affects the endocannabinoid signaling pathway . ABHD6 normally hydrolyzes 2-AG, regulating its availability at cannabinoid receptors . By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby potentially enhancing endocannabinoid signaling .

Pharmacokinetics

These parameters can provide insights into how well a molecule like this compound might be absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of endocannabinoid signaling. By inhibiting ABHD6, this compound increases the levels of 2-AG in Neuro2a cells . This could potentially enhance endocannabinoid signaling, which plays a crucial role in various neurological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors can include the physical and social environment, economic conditions, cultural beliefs and practices, and access to healthcare technology . For instance, the bioavailability and efficacy of this compound could be influenced by factors such as the individual’s diet, lifestyle, and overall health status. Additionally, the stability of this compound could be affected by storage conditions, such as temperature and humidity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

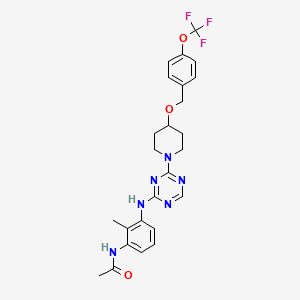

KT195 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un cycle triazole et une fonctionnalisation subséquente. Les étapes clés comprennent :

Formation du cycle triazole :

Fonctionnalisation : Le cycle triazole est ensuite fonctionnalisé avec un groupe biphényle et un groupe pipéridinyle pour former le composé final.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit probablement des étapes similaires à la synthèse en laboratoire, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification évolutives telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

KT195 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle triazole et le groupe méthoxy sur la partie biphényle. Ces réactions peuvent inclure :

Substitution nucléophile : Le groupe méthoxy peut être remplacé par d'autres nucléophiles dans des conditions appropriées.

Substitution électrophile : Le cycle biphényle peut subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants incluent des nucléophiles tels que les amines, les thiols ou les alcoolates. Les conditions réactionnelles impliquent généralement l'utilisation de solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Substitution électrophile : Des réactifs tels que les halogènes, les composés nitro ou les acides sulfoniques peuvent être utilisés.

Principaux produits

Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine pourrait donner un dérivé aminé substitué de this compound, tandis que la substitution électrophile avec un halogène pourrait donner un dérivé halogéné .

Comparaison Avec Des Composés Similaires

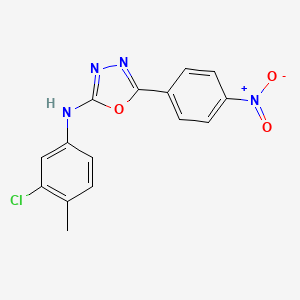

KT195 est unique en raison de sa forte sélectivité pour ABHD6 par rapport à d'autres hydrolases à sérine. Les composés similaires comprennent :

KT109 : Un autre inhibiteur de ABHD6, mais avec des profils de sélectivité et de puissance différents.

Arachidonyl trifluorométhylcétone : Un inhibiteur de diverses hydrolases à sérine, y compris ABHD6, mais avec une activité plus large.

This compound se démarque par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux pour étudier le rôle spécifique d'ABHD6 dans divers processus biologiques .

Propriétés

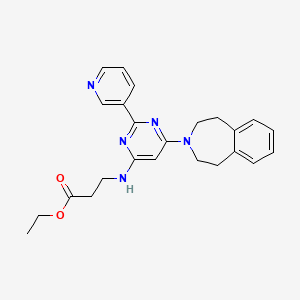

IUPAC Name |

[4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-33-24-16-14-21(15-17-24)20-10-12-22(13-11-20)25-19-31(29-28-25)27(32)30-18-6-5-9-26(30)23-7-3-2-4-8-23/h2-4,7-8,10-17,19,26H,5-6,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLNQDRVMDXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

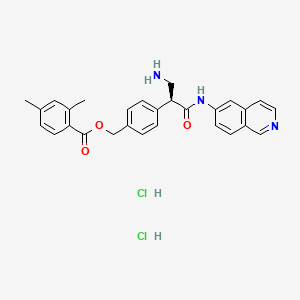

Feasible Synthetic Routes

Q1: How does KT195 impact mitochondrial function and prevent necrotic cell death?

A: this compound, alongside another serine hydrolase inhibitor, pyrrophenone, effectively inhibited necrotic cell death in mouse lung fibroblasts. [] This protection stems from their ability to prevent calcium overload within mitochondria, a key trigger for the formation of the mitochondrial permeability transition pore (MPTP). [] The MPTP, upon opening, disrupts mitochondrial function, leading to the release of pro-death factors and ultimately, necrotic cell death. By mitigating mitochondrial calcium uptake, this compound helps preserve mitochondrial integrity and prevent this cascade of events leading to cell death.

Q2: What is the mechanism of action of this compound in preventing mitochondrial calcium uptake?

A: While the precise target of this compound remains to be fully elucidated, research suggests that it may exert its effects by interfering with the mitochondrial Ca2+ uniporter (MCU). [] The MCU serves as a primary entry point for calcium ions into the mitochondria. By blocking MCU-mediated calcium influx, this compound effectively reduces mitochondrial calcium overload, thus protecting against MPTP formation and subsequent necrotic cell death. []

Q3: What is the significance of this compound's inhibitory action on mitochondrial calcium uptake in the context of disease?

A: The research highlights the potential therapeutic implications of this compound and similar serine hydrolase inhibitors for diseases involving necrotic cell death. [] By effectively blocking MCU-mediated mitochondrial calcium overload, these inhibitors could offer a novel strategy to mitigate cellular damage and potentially halt disease progression. Further investigations into the specific targets and long-term effects of this compound are crucial to fully understand its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)